1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, trihexyl ester

描述

Systematic Nomenclature and Structural Identification

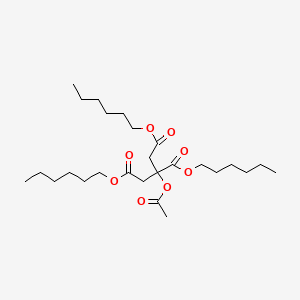

The systematic nomenclature of this compound reflects the compound's complex structural architecture, which is built upon the fundamental citric acid framework with specific modifications. The Chemical Abstracts Service has assigned this compound the registry number 24817-92-3, providing a unique identifier for regulatory and commercial purposes. The molecular formula C26H46O8 indicates a substantial organic molecule containing twenty-six carbon atoms, forty-six hydrogen atoms, and eight oxygen atoms, resulting in a molecular weight of 486.64 grams per mole.

The compound is known by several synonymous names in chemical literature and commercial applications, including acetyl trihexyl citrate, trihexyl O-acetylcitrate, and trihexyl acetylcitrate. The European Community has designated this substance with the number 810-150-6, while the United Nations Identifier Index assigns it the code Z94E579Y3C. Additional database identifiers include the DSSTox Substance identification number DTXSID3051915 and the Nikkaji Number J261.980F, facilitating cross-referencing across multiple chemical databases.

The structural configuration of this compound reveals a central propane backbone bearing three carboxylic acid groups at positions 1, 2, and 3, with each carboxyl group esterified with a hexyl chain. The distinguishing feature of this molecule is the acetyl group attached to the hydroxyl group at the 2-position of the central carbon, creating the acetyloxy functionality that differentiates it from simple citrate esters. This specific arrangement creates a molecule with eight functional sites for intermolecular interactions, contributing to its effectiveness as a plasticizing agent.

Historical Development of Citrate Ester Derivatives

The historical development of citrate ester derivatives traces its origins to the late eighteenth century when citric acid was first isolated by the pioneering Swedish-German chemist Carl Wilhelm Scheele in 1784 from lemon juice. This foundational discovery established the chemical basis for what would eventually become a major class of industrial compounds. The initial isolation of citric acid from natural sources represented the beginning of systematic research into the chemical properties and potential applications of this tricarboxylic acid compound.

Industrial-scale production of citric acid began in 1890, initially based on the Italian citrus fruit industry, where juice was treated with hydrated lime to precipitate calcium citrate, which was subsequently converted back to the acid using diluted sulfuric acid. The development took a significant turn in 1893 when C. Wehmer discovered that Penicillium mold could produce citric acid from sugar, though microbial production did not become industrially important until World War I disrupted Italian citrus exports. In 1917, American food chemist James Currie discovered that certain strains of the mold Aspergillus niger could be efficient citric acid producers, leading to pharmaceutical company Pfizer beginning industrial-level production using this technique two years later.

The evolution from citric acid production to citrate ester synthesis represents a natural progression in chemical technology, driven by the need for more sophisticated materials with specific performance characteristics. The development of acetylated citrate esters, including this compound, emerged as researchers recognized the potential for chemical modification to enhance the properties of basic citrate compounds. The acetylation process introduces additional functional groups that modify the compound's physical properties, particularly its compatibility with various polymer systems and its performance as a plasticizing agent.

Contemporary research in citrate ester development focuses on optimizing synthesis methods and exploring new applications for these bio-based compounds. The synthesis of citrate esters involves acidic esterification of citric acid with alcohols, followed by an additional acetylation step to produce compounds like this compound. Modern production techniques emphasize the use of renewable raw materials, reflecting growing environmental consciousness in chemical manufacturing.

Position in the Citrate Plasticizer Chemical Family

The position of this compound within the citrate plasticizer chemical family reflects its role as a specialized member of a broader class of compounds designed for polymer modification applications. Citrate plasticizers are characterized by their construction from citric acid esters, appearing as oily liquids that are practically colorless and odorless. The family encompasses various ester derivatives with different alkyl chain lengths and acetylation patterns, each designed to provide specific performance characteristics for particular applications.

Within the citrate family, the compound belongs to the acetylated subgroup, which includes related compounds such as acetyl triethyl citrate, acetyl tributyl citrate, and acetyl triethylhexyl citrate. The acetylation of citrate esters represents a significant chemical modification that alters the compounds' physical and chemical properties, particularly their compatibility with different polymer systems and their migration characteristics. The hexyl ester configuration of this particular compound positions it as an intermediate-chain-length member of the family, providing properties that bridge the gap between shorter-chain and longer-chain acetylated citrates.

The citrate plasticizer family has gained prominence as a sustainable alternative to traditional phthalate-based plasticizers, particularly in applications requiring enhanced biocompatibility and environmental responsibility. These compounds demonstrate excellent compatibility with numerous polymers, including polyvinyl chloride, polyurethane, acrylics, and various biopolymers such as cellulosics, polylactic acid, and polyhydroxyalkanoates. The bio-based nature of citrate plasticizers, derived from renewable citric acid sources, positions them as environmentally preferable alternatives to petroleum-derived plasticizers.

| Citrate Plasticizer Type | Alkyl Chain Configuration | Molecular Weight Range | Primary Applications |

|---|---|---|---|

| Acetyl Triethyl Citrate | Three ethyl chains | ~318 g/mol | Nail care products, cosmetics |

| Acetyl Tributyl Citrate | Three butyl chains | ~402 g/mol | Food packaging, medical devices |

| Acetyl Trihexyl Citrate | Three hexyl chains | ~487 g/mol | Specialized plasticizer applications |

| Acetyl Triethylhexyl Citrate | Three 2-ethylhexyl chains | ~571 g/mol | Heavy-duty industrial applications |

The industrial significance of this compound within the citrate family reflects the ongoing evolution of plasticizer technology toward more sustainable and performance-oriented solutions. Global production of citric acid exceeds 2,000,000 tons annually, with more than fifty percent produced in China, providing the raw material foundation for the entire citrate ester family. The compound's position within this chemical family demonstrates the sophisticated approach to molecular design that characterizes modern chemical engineering, where specific structural modifications are employed to achieve targeted performance characteristics while maintaining environmental compatibility.

属性

IUPAC Name |

trihexyl 2-acetyloxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46O8/c1-5-8-11-14-17-31-23(28)20-26(34-22(4)27,25(30)33-19-16-13-10-7-3)21-24(29)32-18-15-12-9-6-2/h5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUQISRYLMFKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC(CC(=O)OCCCCCC)(C(=O)OCCCCCC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051915 | |

| Record name | Trihexyl acetylcitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-trihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

24817-92-3 | |

| Record name | Trihexyl acetylcitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24817-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl trihexyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024817923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-trihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trihexyl acetylcitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyl O-acetylcitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL TRIHEXYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z94E579Y3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

科学研究应用

Pharmaceutical Applications

1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, trihexyl ester has been studied for its potential use in drug formulations due to its properties as an emulsifier and stabilizer. It can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study: Drug Delivery Systems

Research indicates that this compound can be utilized in the development of drug delivery systems that require controlled release mechanisms. Its ester functionality allows for modifications that can tailor the release profiles of active pharmaceutical ingredients (APIs).

Cosmetic Applications

The compound is also used in cosmetic formulations as an emollient and skin-conditioning agent. Its ability to provide a smooth texture and enhance the spreadability of products makes it valuable in lotions, creams, and other topical applications.

Case Study: Skin Sensitization Assessment

A study conducted under the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) evaluated the sensitization potential of this compound when applied to human skin. The results indicated a low sensitization potential, making it suitable for use in cosmetic products .

Plasticizer Applications

Trihexyl O-acetylcitrate is employed as a plasticizer in various polymer formulations. It improves the flexibility and durability of plastics while maintaining transparency.

In addition to its applications in pharmaceuticals and cosmetics, this compound has potential use as a food additive due to its non-toxic nature and ability to act as a flavoring agent or preservative.

Case Study: Food Safety Evaluation

Research has shown that trihexyl O-acetylcitrate does not exhibit significant toxicity when ingested at standard levels found in food products . This safety profile supports its potential as a food-grade additive.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, trihexyl ester

- Synonyms: Acetyl trihexyl citrate (ATHC), Trihexyl O-acetylcitrate, Citroflex A-6 .

- CAS No.: 24817-92-3

- Molecular Formula : C₂₆H₄₆O₈

- Molecular Weight : 486.64 g/mol

- Physical Properties : Density 1.005 g/mL (25°C), refractive index 1.447, boiling point ~497.7°C (predicted), and flash point >230°F .

Comparison with Structural Analogs

Structural and Molecular Differences

Key Observations :

- Branching vs. Linearity : The 2-ethylhexyl group in tris(2-ethylhexyl) ester introduces branching, enhancing compatibility with hydrophobic polymers .

- Alkyl Chain Length : Longer alkyl chains (e.g., hexyl vs. ethyl) increase molecular weight and reduce volatility, improving permanence in polymer matrices .

- Substituent Effects : Butyryl (C₄H₇O) vs. acetyl (C₂H₃O) groups alter hydrophobicity and plasticizing efficiency. Butyryl derivatives may offer slower migration rates .

Physicochemical Properties

- Volatility : Trihexyl O-acetylcitrate (ATHC) has lower volatility than shorter-chain analogs like acetyltriethyl citrate due to its higher molecular weight (486.64 vs. 318.32 g/mol) .

- Solubility: ATHC’s hexyl chains enhance solubility in non-polar polymers (e.g., PVC) compared to ethyl or butyl esters .

- Thermal Stability : Tris(2-ethylhexyl) ester exhibits superior thermal stability (blended in high-temperature applications) compared to ATHC .

Toxicity Profile :

- ATHC: Limited toxicity data, but structurally similar citrates are considered low-risk alternatives to phthalates .

Functional Comparisons

- Plasticizing Efficiency : Tributyl and trihexyl esters balance flexibility and migration resistance, while tris(2-ethylhexyl) esters excel in durability for automotive/industrial uses .

- Cosmetic Use: ATHC’s antioxidant properties make it preferable in lotions and creams over non-acetylated citrates .

- Environmental Impact : Longer-chain esters (e.g., trihexyl) exhibit lower aquatic toxicity compared to short-chain analogs .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for producing acetyl trihexyl citrate with high purity?

- Methodology :

- Esterification : React citric acid with hexanol in a molar ratio of 1:3, using an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux. Monitor reaction progress via acid value titration or FTIR spectroscopy to confirm ester bond formation .

- Purification : Perform vacuum distillation to remove excess hexanol, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the trihexyl ester. Validate purity using HPLC (C18 column, UV detection at 210 nm) .

Q. How can researchers characterize the structural and functional groups of acetyl trihexyl citrate?

- Analytical Techniques :

- NMR : Use - and -NMR to confirm esterification (e.g., δ ~4.1 ppm for –OCH groups) and acetyl group integration (δ ~2.1 ppm for CHCO) .

- FTIR : Identify ester carbonyl (C=O) stretches at 1730–1750 cm and acetyl C=O at 1700–1720 cm .

- Mass Spectrometry : Employ high-resolution ESI-MS or APCI-MS to verify molecular ion peaks (e.g., [M+H] for CHO, expected m/z ≈ 514.35) .

Q. What are the stability profiles of acetyl trihexyl citrate under thermal and oxidative conditions?

- Experimental Design :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Compare degradation onset temperatures with tributyl analogs (e.g., acetyl tributyl citrate degrades at ~200°C) .

- Oxidative Resistance : Expose samples to accelerated aging (60°C, 75% RH) and monitor peroxide formation via iodometric titration. Hexyl esters generally exhibit higher hydrophobicity and slower hydrolysis than shorter-chain esters .

Q. How is acetyl trihexyl citrate applied in polymer research?

- Functional Role :

- Plasticizer : Evaluate compatibility with PVC by measuring glass transition temperature (DSC) and tensile strength. Trihexyl esters enhance flexibility due to longer alkyl chains reducing crystallinity .

- Leachability Studies : Use GC-MS to quantify migration into food simulants (e.g., 10% ethanol) under conditions specified in GB9685-2008 standards .

Advanced Research Questions

Q. What analytical challenges arise in detecting trace degradation products of acetyl trihexyl citrate, and how can they be resolved?

- Method Development :

- LC-MS/MS : Optimize a reverse-phase method (C18 column, acetonitrile/water gradient) with MRM transitions for degradation markers (e.g., citric acid, hexanol derivatives). Use isotopic labeling (e.g., -citric acid) to improve sensitivity .

- Data Interpretation : Apply multivariate analysis (PCA) to distinguish degradation pathways (hydrolysis vs. oxidation) based on fragment ion patterns .

Q. How does the hexyl chain length influence the plasticizing efficiency of acetyl trihexyl citrate compared to tributyl or triethyl analogs?

- Structure-Property Analysis :

- Molecular Dynamics (MD) : Simulate interactions between trihexyl citrate and PVC chains using software like GROMACS. Longer alkyl chains reduce free volume, lowering Tg more effectively .

- Experimental Validation : Compare plasticizer efficiency via dynamic mechanical analysis (DMA). Tributyl esters (shorter chains) may show higher volatility but faster migration rates .

Q. What are the metabolic pathways of acetyl trihexyl citrate in environmental or biological systems?

- Degradation Studies :

- Biodegradation : Incubate with soil microbiota (ISO 17556 protocol) and monitor CO evolution. Ester hydrolysis by lipases yields citric acid and hexanol, which are further metabolized via β-oxidation .

- Ecotoxicity : Use Daphnia magna assays to assess acute toxicity (LC). Higher log P values (due to hexyl chains) correlate with increased bioaccumulation potential .

Q. How can computational modeling predict the compatibility of acetyl trihexyl citrate with novel biopolymers?

- In Silico Approaches :

- Hansen Solubility Parameters : Calculate δ, δ, δ for trihexyl citrate and compare with biopolymers (e.g., PLA, PHA). Closer HSP values indicate better miscibility .

- COMSOL Simulations : Model diffusion kinetics in polymer matrices to optimize loading levels for minimal migration .

Data Contradictions & Resolution

- Thermal Stability Discrepancies : Some studies report trihexyl esters degrade at 180–200°C , while tributyl analogs show stability up to 220°C . Resolution requires standardized TGA protocols (heating rate, atmosphere) and purity controls.

- Leachability Variability : Conflicting migration rates in food simulants may stem from polymer crystallinity differences. Use polarized light microscopy to assess crystallinity’s role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。